[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Description
Molecular Formula: C₈H₁₄FN·HCl
Structure: Features a spiro[3.3]heptane core with a fluoromethyl (-CH₂F) substituent at the 2-position and a methanamine group, forming a hydrochloride salt.
Key Properties:
- Molecular Weight: 167.7 g/mol (calculated from ).
- Purity: ≥95% (typical for research-grade compounds).
- Applications: Potential use in medicinal chemistry, particularly as a rigid scaffold for receptor-targeted agents (e.g., serotonin or adenosine receptors) due to its spirocyclic rigidity and fluorinated moiety .
Properties
IUPAC Name |
[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTUDLNDBWSVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane core.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the methanamine moiety: The methanamine group is introduced through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Spirocyclic Analogs
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride
- Molecular Formula : C₈H₁₃F₂N·HCl.
- Key Differences : Difluoromethyl (-CHF₂) group replaces fluoromethyl.
- Impact: Increased lipophilicity (logP ~1.2 vs. ~0.8 for monofluorinated analog). Enhanced metabolic stability due to stronger C-F bonds. Higher molecular weight (183.6 g/mol) may affect pharmacokinetics .
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Molecular Formula : C₉H₁₄F₃N.
- Key Differences : Trifluoromethyl (-CF₃) substituent.
- Impact :
6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
- Molecular Formula : C₇H₁₁F₂N·HCl.
- Key Differences : Difluoro substitution at the 6,6-positions instead of 2-fluoromethyl.
- Impact: Altered electronic environment due to symmetric fluorine placement.
Non-Spirocyclic Fluorinated Amines
[2-(Fluoromethyl)cyclopentyl]methanamine Hydrochloride
- Molecular Formula : C₇H₁₃FN·HCl.
- Key Differences : Cyclopentane ring replaces spiro[3.3]heptane.
- Lower molecular weight (153.6 g/mol) may enhance solubility but decrease receptor affinity .
Hydroxylated and Methoxylated Derivatives
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₄FN·HCl | 2-(Fluoromethyl) | 167.7 | ~0.8 | Receptor ligand development |
| [2-(Difluoromethyl)spiro…]methanamine HCl | C₈H₁₃F₂N·HCl | 2-(Difluoromethyl) | 183.6 | ~1.2 | Enhanced metabolic stability |
| [2-(Trifluoromethyl)spiro…]methanamine | C₉H₁₄F₃N | 2-(Trifluoromethyl) | 193.2 | ~1.8 | High lipophilicity targets |
| 6,6-Difluorospiro…amine HCl | C₇H₁₁F₂N·HCl | 6,6-Difluoro | 165.6 | ~0.6 | Symmetric electronic effects |
| [2-(Fluoromethyl)cyclopentyl]methanamine HCl | C₇H₁₃FN·HCl | Cyclopentyl, fluoromethyl | 153.6 | ~0.7 | Flexible scaffold synthesis |
Research Findings and Trends
- Fluorine Substitution : Increasing fluorine atoms correlates with higher lipophilicity and metabolic stability but may reduce aqueous solubility .
- Spirocyclic Rigidity: Spiro[3.3]heptane derivatives exhibit superior receptor selectivity compared to non-spiro analogs due to restricted conformational freedom .
- Positional Effects : Fluorine placement on the spiro ring (e.g., 2- vs. 6-position) significantly alters electronic and steric properties, impacting binding affinity .
Biological Activity
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is a compound notable for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparison with related compounds.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | [2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride |
| CAS Number | 2377036-02-5 |
| Molecular Formula | C9H16FN·HCl |
| Molecular Weight | 195.68 g/mol |
The fluoromethyl group enhances its binding affinity, while the spirocyclic structure contributes to stability and bioavailability.
Synthesis
The synthesis of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride involves several key steps:
- Formation of the Spirocyclic Core : Cyclization of a precursor to create the spiro[3.3]heptane core.
- Introduction of the Fluoromethyl Group : Achieved through nucleophilic substitution using fluoromethylating agents.
- Attachment of the Methanamine Moiety : Accomplished via reductive amination or other suitable reactions.
- Formation of Hydrochloride Salt : Final conversion to hydrochloride by treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance its selectivity and binding affinity, which is crucial for therapeutic applications in medicinal chemistry.
Biological Activity
Recent studies have indicated that compounds containing the spiro[3.3]heptane core can mimic the phenyl ring in bioactive compounds, providing a saturated alternative that retains or enhances biological activity. For instance, analogs derived from well-known drugs like Vorinostat and Sonidegib have demonstrated significant potency in inhibiting cancer cell growth:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Vorinostat | 0.0015 | HDAC inhibition |
| Sonidegib | 0.0015 | Hedgehog pathway inhibition |
| [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride | 0.24 - 0.48 | Hedgehog signaling inhibition |
These findings suggest that the compound may serve as a promising lead in drug development for cancer therapies.
Case Studies
- Vorinostat Analog Study : A study comparing Vorinostat with its saturated analogs showed that replacing the phenyl ring with a spiro[3.3]heptane core did not significantly affect water solubility but decreased lipophilicity by 0.8 units, while maintaining potent biological activity against HepG2 cells . HepG2 Cell Treatment The treatment led to a marked increase in apoptotic cell death compared to untreated controls, demonstrating the potential therapeutic efficacy of such analogs.
- Sonidegib Analog Study : Research indicated that replacing the meta-benzene ring in Sonidegib with a spiro[3.3]heptane resulted in a compound that still effectively inhibited the Hedgehog signaling pathway, albeit at higher concentrations than the original drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
